N-(3-nitrobenzyl)cycloheptanamine

Description

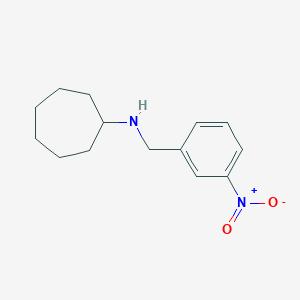

N-(3-Nitrobenzyl)cycloheptanamine is a secondary amine characterized by a cycloheptane ring linked to a benzyl group substituted with a nitro (-NO₂) group at the 3-position.

Properties

CAS No. |

332108-56-2 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-[(3-nitrophenyl)methyl]cycloheptanamine |

InChI |

InChI=1S/C14H20N2O2/c17-16(18)14-9-5-6-12(10-14)11-15-13-7-3-1-2-4-8-13/h5-6,9-10,13,15H,1-4,7-8,11H2 |

InChI Key |

MNFNIGCTFAIZQF-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |

solubility |

24.6 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Nitro Position : The 3-nitrobenzyl substituent (target compound) introduces steric and electronic effects distinct from the 4-nitro isomer (). The para-nitro group may enhance planarity and π-π stacking, whereas the meta-nitro group could disrupt symmetry and alter binding interactions .

- Indole Derivatives : AXKO-0046 () replaces the benzyl group with an indole-2-ylmethyl moiety, conferring potent LDH-B inhibition (EC₅₀ = 42 nM) due to enhanced hydrogen bonding and hydrophobic interactions .

LDH-B Inhibition

- AXKO-0046 : Demonstrates uncompetitive inhibition of LDH-B (EC₅₀ = 42 nM) with >100-fold selectivity over LDH-A, attributed to its indole core and ethylamine side chain .

- Nitro-Substituted Analogs : While direct activity data for N-(3-nitrobenzyl)cycloheptanamine are absent, the 4-nitro isomer () and related indole derivatives () suggest that nitro groups may enhance binding to electron-deficient enzyme pockets .

Anticancer Potential

Indole-containing analogs (e.g., 5g, 5h in ) show activity against intracellular and drug-resistant systems, though specific mechanisms remain unclear. The nitro group’s role in redox cycling or DNA intercalation could further modulate cytotoxicity .

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.